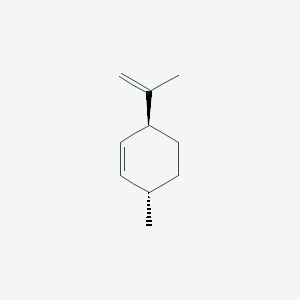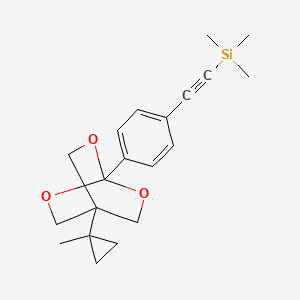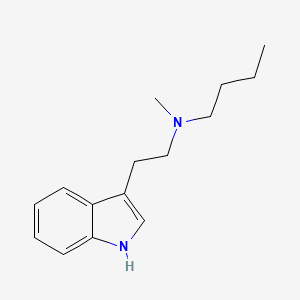
Methylbutyltryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbutyltryptamine, also known as N-methyl-N-butyltryptamine, is a lesser-known psychedelic compound belonging to the tryptamine family. It was first synthesized by Alexander Shulgin and is documented in his book “Tryptamines I Have Known and Loved” (TiHKAL). The compound is known for producing a heavy body load with dehydration and visuals similar to those of dimethyltryptamine (DMT). The minimum dosage is listed as 250-400 mg, with effects lasting 4-6 hours .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylbutyltryptamine can be synthesized through various synthetic routes. One common method involves the alkylation of tryptamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a lesser-known compound. similar tryptamines are often produced using large-scale organic synthesis techniques, involving automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbutyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced tryptamine analogs.
Substitution: Various substituted tryptamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methylbutyltryptamine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of tryptamines.
Biology: Investigated for its effects on serotonin receptors and potential as a psychoactive agent.
Medicine: Explored for its potential therapeutic effects in treating mental health disorders.
Industry: Utilized in the synthesis of other tryptamine derivatives for pharmaceutical research.
Wirkmechanismus
The mechanism of action of methylbutyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered states of consciousness and perception, similar to other psychedelic tryptamines. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Methylbutyltryptamine is similar to other tryptamines such as dimethyltryptamine (DMT), diethyltryptamine (DET), and dibutyltryptamine (DBT). it is unique in its specific substitution pattern, which affects its potency and duration of action. Unlike DMT, which has a rapid onset and short duration, this compound has a longer duration of effects. Dibutyltryptamine, on the other hand, is less potent and has a different psychoactive profile .
List of Similar Compounds
- Dimethyltryptamine (DMT)
- Diethyltryptamine (DET)
- Dibutyltryptamine (DBT)
- N-methyl-N-isopropyltryptamine (MiPT)
- N-methyl-N-ethyltryptamine (MET)
Eigenschaften
CAS-Nummer |
848130-12-1 |
|---|---|
Molekularformel |
C15H22N2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C15H22N2/c1-3-4-10-17(2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
PUEYINPKMCBJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)CCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


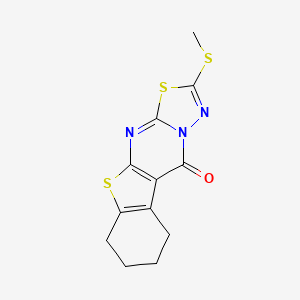

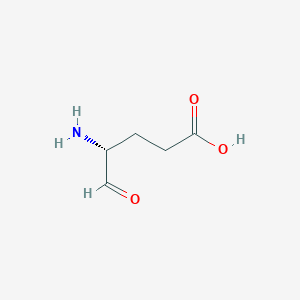

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
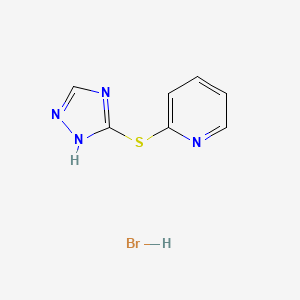
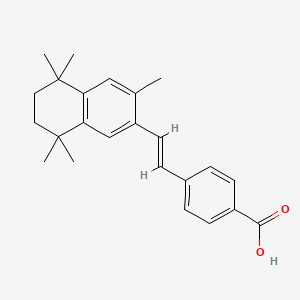
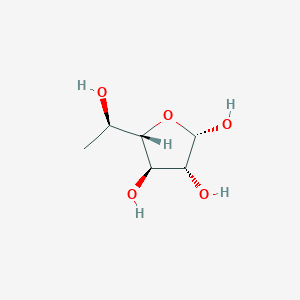
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)



